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Compound of Interest

Compound Name: N-Benzylidene-tert-butylamine

Cat. No.: B1206100

An In-depth Technical Guide to N-Benzylidene-tert-butylamine

This guide provides a comprehensive overview of N-Benzylidene-tert-butylamine, a key
imine in synthetic organic chemistry. It is intended for researchers, scientists, and professionals
in the field of drug development and chemical synthesis, offering detailed information on its
structure, properties, synthesis, and reactivity.

Chemical Structure and Properties

N-Benzylidene-tert-butylamine, also known as N-tert-butylbenzaldimine, is a Schiff base
formed from the condensation of benzaldehyde and tert-butylamine. The central structural
feature is the carbon-nitrogen double bond (imine functional group), which dictates its chemical
reactivity.

Chemical Identity and Physical Properties

The key identifiers and physical properties of N-Benzylidene-tert-butylamine are summarized
in the table below, providing essential data for laboratory use.[1]
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Parameter Value

CAS Number 6852-58-0

Molecular Formula C11HisN

Molecular Weight 161.24 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 209 °C (lit.)[1]

Density 0.906 g/mL at 25 °C (lit.)[1]

Refractive Index (n2°/D) 1.52 (lit.)

SMILES CC(C)(C)N=Cclcccccl

InChl Key KFLSWDVYGSSZRX-FMIVXFBMSA-N

Synthesis and Mechanism

The primary route for synthesizing N-Benzylidene-tert-butylamine is the acid-catalyzed
condensation reaction between benzaldehyde and tert-butylamine. This reaction is a classic
example of imine formation, involving the nucleophilic attack of the amine on the carbonyl
carbon, followed by the elimination of a water molecule.
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Caption: General workflow for the synthesis of N-Benzylidene-tert-butylamine.

Reaction Mechanism

The formation of the imine proceeds through a two-stage mechanism: nucleophilic addition to
form a carbinolamine intermediate, followed by dehydration.

Benzaldehyde + Nucleophiic | _[H*] cat. Carbinolamine Proton Protonated Dehydration - _ N-Benzylidene-
tert-Butylamine ' < Intermediate P>—"| Transfer < Carbinolamine P> (Loss of H20) < DEBIOLCH tert-butylamine
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Caption: Acid-catalyzed mechanism for the formation of N-Benzylidene-tert-butylamine.

Experimental Protocol: Synthesis

This protocol describes a general laboratory procedure for the synthesis of N-Benzylidene-
tert-butylamine.

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux
condenser.

e Reagents: To the flask, add benzaldehyde (1.0 eq), tert-butylamine (1.1 eq), a catalytic
amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and an appropriate solvent (e.g.,
toluene).

o Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by
observing the collection of water in the Dean-Stark trap. Continue reflux until the theoretical
amount of water has been collected.

o Workup: Cool the reaction mixture to room temperature. Wash the organic solution
sequentially with a saturated sodium bicarbonate (NaHCOs3) solution and brine.

« |solation: Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or NazSOa),
filter, and remove the solvent under reduced pressure.

Purification: The crude product can be purified by vacuum distillation to yield the pure imine.

Spectroscopic Characterization

Characterization of N-Benzylidene-tert-butylamine is typically performed using NMR, IR, and
mass spectrometry. The following data are representative of the compound's spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)
1H NMR ~8.30 Singlet (s) Imine proton (-CH=N)
~7.70 - 7.80 Multiplet (m) Phenyl protons (ortho)
] Phenyl protons (meta,
~7.35-7.45 Multiplet (m)
para)
) tert-Butyl protons (-
~1.30 Singlet (s)
C(CHs)3)
13C NMR ~160 Imine carbon (C=N)
~136 Phenyl C (ipso)
~130 Phenyl C (para)
~128.5 Phenyl C (ortho)
~128.0 Phenyl C (meta)
uaternary C (-
. Q yC(
C(CHs)3)
~29.5 Methyl C (-C(CHs)3)

Infrared (IR) Spectroscopy

Key IR absorption bands are useful for identifying the characteristic functional groups of the

molecule.

Wavenumber (cm~?) Intensity Assignment
~3060-3030 Medium Aromatic C-H stretch
Aliphatic C-H stretch (tert-
~2970-2870 Strong
butyl)
~1645 Strong C=N imine stretch
~1600, 1480, 1450 Medium Aromatic C=C ring stretch
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Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry typically shows the molecular ion and characteristic
fragmentation patterns.

Proposed Fragment

m/z Value . Significance
Identity
161 [M]+ Molecular lon
146 [M - CHs]* Loss of a methyl radical
Fragmentation of tert-butyl
104 [C7HeN]*
group
77 [CeHs]* Phenyl cation

Reactivity and Applications

The imine functionality of N-Benzylidene-tert-butylamine makes it a versatile intermediate in
organic synthesis.

Hydrolysis: The C=N bond is susceptible to acid-catalyzed hydrolysis, which will revert the
imine back to its parent aldehyde (benzaldehyde) and primary amine (tert-butylamine).

e Reduction: The imine can be readily reduced to the corresponding secondary amine, N-
benzyl-tert-butylamine, using reducing agents such as sodium borohydride (NaBHa4) or
catalytic hydrogenation (Hz/Pd-C).

» Nucleophilic Addition: The electrophilic imine carbon can be attacked by various
nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to form new
carbon-carbon bonds.

o Frustrated Lewis Pair (FLP) Chemistry: N-Benzylidene-tert-butylamine has been utilized as
a substrate in studies of Frustrated Lewis Pair catalyzed hydrogenations. This research
explores metal-free methods for activating small molecules like Ha.

e Metabolism Studies: The metabolism of the related N-benzyl-tert-butylamine has been
investigated, with studies identifying metabolites such as the corresponding nitrone and
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benzaldehyde.[1] These studies are relevant to understanding the biotransformation of
amine-containing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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